molecular formula C8H10ClN3 B13254202 1-(3-Chloro-2-methylphenyl)guanidine

1-(3-Chloro-2-methylphenyl)guanidine

Cat. No.: B13254202
M. Wt: 183.64 g/mol
InChI Key: GRCIVJXVNQSBFC-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)guanidine is a chemical compound with significant interest in various fields of scientific research It is characterized by the presence of a guanidine group attached to a 3-chloro-2-methylphenyl moiety

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)guanidine typically involves the reaction of 3-chloro-2-methylaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the guanidine group. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)guanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the guanidine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCIVJXVNQSBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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